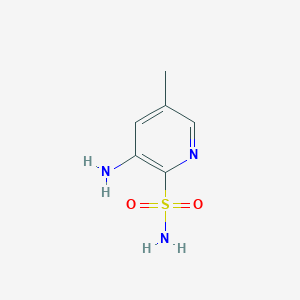

3-Amino-5-methylpyridine-2-sulfonamide

説明

3-Amino-5-methylpyridine-2-sulfonamide is a pyridine derivative featuring a sulfonamide group at position 2, an amino group at position 3, and a methyl group at position 4. The methyl group at position 5 contributes to lipophilicity, which may influence membrane permeability.

特性

CAS番号 |

163137-50-6 |

|---|---|

分子式 |

C6H9N3O2S |

分子量 |

187.22 g/mol |

IUPAC名 |

3-amino-5-methylpyridine-2-sulfonamide |

InChI |

InChI=1S/C6H9N3O2S/c1-4-2-5(7)6(9-3-4)12(8,10)11/h2-3H,7H2,1H3,(H2,8,10,11) |

InChIキー |

VOLQJBWKYQSLNO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N=C1)S(=O)(=O)N)N |

正規SMILES |

CC1=CC(=C(N=C1)S(=O)(=O)N)N |

同義語 |

2-Pyridinesulfonamide,3-amino-5-methyl-(9CI) |

製品の起源 |

United States |

科学的研究の応用

Antibacterial Activity

3-Amino-5-methylpyridine-2-sulfonamide exhibits notable antibacterial properties, making it a candidate for developing drugs targeting bacterial infections. It functions as an inhibitor of enzymes such as dihydropteroate synthetase , which is crucial in bacterial folate synthesis. By mimicking p-aminobenzoic acid (PABA), this compound competes for binding sites on the enzyme, disrupting bacterial growth and multiplication.

Potential in Cancer Treatment

The compound's ability to inhibit specific enzymes suggests potential applications in cancer therapy. Research indicates that similar compounds can interfere with tumor growth by targeting metabolic pathways essential for cancer cell survival.

Enzyme Inhibition

This compound has been identified as an inhibitor of carbonic anhydrase , an enzyme involved in maintaining acid-base balance and fluid secretion in various tissues. This inhibition can be leveraged in treating conditions like glaucoma and certain types of edema.

Chemical Synthesis

The synthesis of this compound involves several methods that emphasize efficiency and yield. Common synthetic routes include:

- Nucleophilic Substitution Reactions : The amino group can be introduced through nucleophilic attack on sulfonyl chlorides or other electrophilic reagents.

- Continuous Flow Processes : In industrial settings, continuous flow reactors are utilized to enhance the purity and yield of the compound by allowing precise control over reaction conditions.

Chemical Synthesis

Beyond its pharmaceutical applications, this compound serves as an intermediate in synthesizing various organic compounds. Its versatility allows it to participate in reactions leading to the formation of complex molecules used in agrochemicals and other fine chemicals .

Research and Development

The compound is also a subject of ongoing research aimed at exploring its interactions with biological targets and optimizing its pharmacological properties. Studies focus on modifying its structure to enhance efficacy against resistant bacterial strains or improve selectivity for cancer cells .

Comparative Analysis with Related Compounds

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 2-Amino-N-methylpyridine-3-sulfonamide | Different positioning of amino and sulfonamide | Varying reactivity due to position |

| N-Methylpyridine-3-sulfonamide | Absence of the amino group | Reduced biological activity |

| 4-Amino-5-methylpyridine-2-sulfonamide | Amino group at the 4th position | Different enzyme interaction profile |

The unique arrangement of functional groups in this compound imparts distinct chemical reactivity compared to these similar compounds, enhancing its utility in medicinal chemistry.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits dihydropteroate synthetase, leading to significant bacterial growth reduction in vitro.

- Synergistic Effects : A study indicated that when combined with other antibiotics, this compound showed synergistic effects, enhancing overall antibacterial activity against resistant strains.

- Toxicology Assessments : Toxicological evaluations have shown that while the compound exhibits potent biological activity, it maintains a favorable safety profile when administered at therapeutic doses, making it a promising candidate for further development .

類似化合物との比較

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 3-amino-5-methylpyridine-2-sulfonamide with two structurally related pyridine derivatives documented in the Catalog of Pyridine Compounds (2017). Key differences in substituents and their implications are highlighted.

Substituent Analysis and Structural Features

| Compound Name | Position 2 | Position 3 | Position 5 | Additional Features |

|---|---|---|---|---|

| This compound | Sulfonamide | Amino | Methyl | – |

| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | Amino | Propanoate ester (via methylene) | Fluorine | Ester group at side chain |

| 5-Fluoro-3-iodopyridin-2-amine | Amino | Iodo | Fluorine | – |

Key Observations:

Sulfonamide vs. Ester/Iodo Groups: The sulfonamide group in the target compound enhances polarity and hydrogen-bonding capacity, favoring aqueous solubility and target binding in biological systems. In contrast, the ester group in Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate may act as a prodrug motif, hydrolyzing to a carboxylic acid in vivo .

Electron-Withdrawing Effects :

- Fluorine at position 5 in both compared compounds exerts an electron-withdrawing effect, which could stabilize the pyridine ring and modulate reactivity. The methyl group in the target compound, however, is electron-donating, altering electronic distribution .

The ester-containing compound’s side chain adds complexity, possibly affecting bioavailability .

Methodological Considerations

Structural characterization of these compounds often relies on X-ray crystallography. The SHELX suite, particularly SHELXL for refinement and SHELXD for structure solution, is widely used for small-molecule analysis, including pyridine derivatives . For example, iodine’s high electron density in 5-Fluoro-3-iodopyridin-2-amine simplifies phase determination in crystallography, aligning with SHELX’s robustness in handling heavy atoms .

準備方法

Formation of the Pyridine Core

The pyridine ring can be constructed using cyclization reactions inspired by methods for analogous heterocycles. For example, the synthesis of 3-amino-5-methylpyrazole via hydrazine-mediated cyclization of 3-aminobutenenitrile suggests a potential route to pyridine derivatives. Adapting this approach:

-

Precursor Design : A nitrile-containing precursor, such as 3-cyano-5-methyl-1,4-diene, could undergo cyclization in the presence of ammonia or amines to form the pyridine ring.

-

Catalytic Conditions : Metal bases like NaH or n-BuLi may facilitate deprotonation and cyclization, though temperature control (80–95°C) is critical to avoid side reactions.

Introduction of the Sulfonamide Group

Sulfonamide incorporation often involves reacting a primary or secondary amine with a sulfonyl chloride. In the synthesis of 2-aminothiazole sulfonamides, sulfonylation precedes alkylation, highlighting the robustness of this step under mild conditions (50–55°C in DMF). Applied to pyridine systems:

Functionalization with Amino and Methyl Groups

Positioning the amino and methyl groups requires precise directing effects. Nitration/reduction sequences or directed ortho-metalation (DoM) strategies may be employed:

-

Nitration : Sulfonamide groups act as meta-directors, enabling nitration at position 3 of 5-methylpyridine-2-sulfonamide. Subsequent reduction (e.g., H₂/Pd-C) yields the amino group.

-

Methyl Introduction : Electrophilic methylation using methyl iodide or Friedel-Crafts alkylation at position 5, guided by the sulfonamide’s directing effects.

Alternative Routes Inspired by Heterocyclic Synthesis

Hydrazone Intermediate Utilization

The use of hydrazones in isoxazole synthesis suggests a pathway for pyridine functionalization. For example:

-

Hydrazone Formation : Reacting acetylacetonitrile with p-toluenesulfonyl hydrazide forms a hydrazone intermediate, which could undergo cyclization with hydroxylamine to yield amino-substituted heterocycles. Adapting this to pyridine systems may require adjusting the carbon backbone and reaction solvents (e.g., ethylene glycol dimethyl ether).

One-Pot Cyclization-Sulfonylation

Combining cyclization and sulfonylation in a single pot could streamline synthesis. A hypothetical route:

-

Cyclize a nitrile precursor (e.g., 3-cyano-5-methylpent-2-enenitrile) with ammonia to form 3-amino-5-methylpyridine.

-

Introduce sulfonyl chloride in situ, leveraging alkaline conditions (K₂CO₃) to facilitate coupling.

Comparative Analysis of Methodologies

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

The sulfonamide group’s strong directing effects complicate the introduction of adjacent substituents. Solutions include:

-

Protecting Groups : Temporarily blocking the amino group during sulfonylation to alter directing behavior.

-

Lewis Acid Catalysts : Using FeCl₃ or AlCl₃ to modulate electrophilic substitution patterns.

Solvent and Temperature Effects

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Amino-5-methylpyridine-2-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of a substituted pyridine precursor. For example, brominated pyridine derivatives (e.g., 2-Amino-3-bromo-5-methylpyridine) can undergo sulfonylation using sulfonic acid derivatives in the presence of triethyl phosphite as a catalyst . Key parameters include temperature control (80–120°C) and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product with ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns and amino/sulfonamide group integration. Aromatic protons in pyridine rings typically appear at δ 7.5–8.5 ppm, while methyl groups resonate at δ 2.3–2.5 ppm .

- IR : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm) and NH (3200–3400 cm) validate functional groups .

- XRD : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks, essential for structure-activity relationship studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritation (WGK 3 hazard classification). Avoid skin contact; wash immediately with water if exposed. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure and reactivity predictions of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites for derivatization. Validate computational results against experimental NMR/IR data to ensure accuracy .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

- Methodological Answer :

- Structural Analysis : Compare substituent effects (e.g., methyl vs. halogen groups) on target binding using molecular docking (AutoDock Vina) .

- Dose-Response Studies : Perform IC assays across multiple cell lines to identify concentration-dependent activity variations .

- Meta-Analysis : Aggregate data from peer-reviewed studies to isolate confounding variables (e.g., solvent polarity, assay protocols) .

Q. How can regioselectivity challenges in pyridine ring functionalization be addressed during derivative synthesis?

- Methodological Answer : Use directing groups (e.g., amino or sulfonamide moieties) to control electrophilic substitution. For bromination, N-bromosuccinimide (NBS) in DMF selectively targets the para position relative to the amino group . Monitor reaction progress via TLC (R 0.3–0.5 in 1:1 ethyl acetate/hexane) to minimize byproducts .

Q. What mechanistic insights explain unexpected byproduct formation during sulfonamide synthesis?

- Methodological Answer : Byproducts often arise from incomplete sulfonylation or competing side reactions (e.g., oxidation of amino groups). LC-MS analysis identifies intermediates, while kinetic studies (varying catalyst concentrations) reveal rate-limiting steps. Adjust stoichiometry (1:1.2 molar ratio of pyridine precursor to sulfonyl chloride) to suppress side pathways .

Q. How does the sulfonamide group influence the compound’s solubility and stability under physiological conditions?

- Methodological Answer : The sulfonamide group enhances hydrophilicity (logP reduction by ~1.5 units) but may decrease stability in acidic environments. Perform pH-dependent stability assays (pH 1–10) with HPLC monitoring. Use phosphate buffers (pH 7.4) to simulate physiological conditions and assess degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。